RU-32514
Description
Historical Context of Benzodiazepine (B76468) Receptor Ligand Research
The history of benzodiazepine receptor ligand research is rooted in the serendipitous discovery of benzodiazepines in the mid-1950s by Leo Sternbach at Hoffmann-La Roche wikipedia.orgnih.gov. The clinical introduction of compounds like chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963 marked a significant advancement in psychopharmacology, offering therapeutic benefits for anxiety, insomnia, seizures, and muscle spasms wikipedia.orgnih.govnih.govpsychmedaware.org.
Despite their widespread use, the precise mechanism of action of benzodiazepines remained unknown for a considerable period nih.govfishersci.ca. A pivotal breakthrough occurred in 1974 when independent research groups at Roche and in the USA demonstrated that benzodiazepines highly potentiated the effects of gamma-aminobutyric acid (GABA) nih.govfishersci.ca. This was followed in 1977 by the discovery that benzodiazepines interacted with specific binding sites in the central nervous system, which were subsequently identified as an integral part of the GABA-A receptor complex nih.govfishersci.cahealio.commassbank.eu.
The GABA-A receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the mammalian CNS wikipedia.orglakeforest.edu. Benzodiazepines act as positive allosteric modulators at this receptor, binding to a distinct site located at the interface of the alpha (α) and gamma (γ) subunits wikipedia.orgfishersci.cagenesispub.org. This binding enhances the affinity of the GABA-A receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuronal membrane, thereby inhibiting neuronal firing fishersci.cahealio.comlakeforest.edugenesispub.org.
Further research led to the cloning of the GABA-A receptor in 1987 and its visualization by electron microscopy in 1994, providing detailed insights into its molecular structure and function nih.govfishersci.ca. The discovery of various types of benzodiazepine receptor ligands, including full agonists, partial agonists, inverse agonists, and antagonists (such as flumazenil), revealed that the benzodiazepine receptor mediates a spectrum of pharmacological actions nih.gov. This intricate understanding of the GABA-A receptor and its modulatory sites has been crucial for the development of new therapeutic agents.
Table 2: Key Milestones in Benzodiazepine Receptor Ligand Research
| Year | Discovery/Event | Source |
| 1955 | Accidental discovery of the first benzodiazepine, chlordiazepoxide | wikipedia.orgnih.gov |
| 1960 | Chlordiazepoxide (Librium) marketed | wikipedia.orgnih.gov |
| 1963 | Diazepam (Valium) introduced | wikipedia.orgnih.govpsychmedaware.org |
| 1974 | Benzodiazepines shown to potentiate GABA action | nih.govfishersci.ca |
| 1977 | Discovery of specific benzodiazepine binding sites in the CNS | nih.govfishersci.cahealio.commassbank.eu |
| 1987 | Cloning of the GABA-A receptor complex | nih.govfishersci.ca |
| 1994 | Visualization of the GABA-A receptor by electron microscopy | nih.gov |
Identification and Initial Academic Characterization of RU-32514
This compound has been identified as a benzodiazepine receptor agonist targetmol.comnih.gov. Its characterization includes its ability to partially reverse stress-induced arousal in mice targetmol.com. This effect suggests its potential utility in preclinical models for conditions involving heightened arousal or stress responses.
In specific research findings, it was observed that the CL218872 gene was rarely replaced in rats at given oral doses of this compound (5, 10, 20 mg/kg), with a replacement rate of less than 50% targetmol.com. This particular finding contributes to the detailed understanding of this compound's in vivo effects and its interaction with specific biological pathways. The compound is also noted for its involvement in stabilizing the ligand-benzodiazepine receptor complex, a crucial aspect of its pharmacological mechanism guidetopharmacology.org. The ongoing study of this compound further contributes to the broader field of neurological disorder research targetmol.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXWEKLKULIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile and Receptor System Interactions of Ru 32514
Benzodiazepine (B76468) Receptor Agonism
Characterization of Agonistic Activity at Benzodiazepine Receptors
(No information available)
Comparative Receptor Affinity and Efficacy Profiles
(No information available)
Gamma-Aminobutyric Acid (GABA) Receptor Modulation
GABAA Receptor Subtype Interactions
(No information available)
Allosteric Modulatory Mechanisms within the GABAergic System
(No information available)
Exploration of Cross-Talk with Other Neurotransmitter Systems
(No information available)
Preclinical Behavioral and Neurobiological Investigations of Ru 32514
Investigations into Stress-Induced Arousal in Animal Models
Preclinical research involving RU-32514 has explored its impact on stress-induced arousal in animal models, primarily focusing on rodents. This area of investigation employs various methodological approaches to assess arousal and quantify the compound's reversal effects.
Methodological Approaches for Arousal Assessment in Rodents
Assessment of arousal in rodent models utilizes diverse behavioral and physiological measures. The righting reflex (RR), while frequently employed to gauge arousal levels and recovery of consciousness, has been identified as an unreliable metric, producing binary results that may not fully reflect the animal's state. fishersci.ca More robust and non-binary criteria for assessing arousal and consciousness recovery include the evaluation of cortical activity and motor behavior. fishersci.ca
Comprehensive neurobehavioral observation batteries, such as adaptations of the Irwin test, are routinely used to identify potential effects of test substances on the central and peripheral nervous systems. These batteries involve the observation of a defined set of behavioral and physiological signs, often assigned numerical scores, to establish a standardized and reproducible assessment. mims.com Validation studies for these methodologies typically involve reference compounds like chlorpromazine, amphetamine, diazepam, or clonidine (B47849) to characterize their known neurobehavioral profiles. mims.com
To induce stress and subsequent arousal in animal models, various paradigms are utilized. Exposure to moderately intense light and white noise can serve as a stress induction procedure, leading to observable behavioral changes such as facilitated open field activity and reduced defecation scores, indicative of behavioral activation. senescence.info Chronic stress models, including chronic unpredictable stress (CUS) and chronic restraint stress (CRS), involve the intermittent and random application of various stressors (e.g., predator odor exposure, overnight light exposure, wet cage bedding, physical restraint). These models aim to induce depression-like symptoms in animals, which often share an etiology with human depression and are amenable to reversal by antidepressant medications. mims.commims.com The learned helplessness (LH) paradigm is another widely used model to investigate the effects of unpredictable and uncontrollable stress in rodents, leading to an inability to cope with aversive situations. mims.com Studies on early life stress in animal models also contribute to understanding the development of arousal regulation. mims.com
Quantitative Analysis of Arousal Reversal by this compound
This compound has been observed to partially reverse stress-induced arousal in mice. wikidoc.org Quantitative analysis of this reversal would typically involve the systematic application of the aforementioned arousal assessment methodologies. By measuring parameters such as cortical activity, motor behavior, and specific behavioral signs (e.g., open field activity, defecation) in stressed animals before and after the administration of this compound, researchers can quantify the extent and nature of its arousal-reversing effects. While the specific quantitative data for this compound's arousal reversal were not detailed in the provided information, the general statement indicates its efficacy in mitigating stress-induced arousal responses.
Discriminative Stimulus Properties and Comparative Analysis
The discriminative stimulus properties of a compound provide insights into its subjective effects and its interaction with specific receptor systems, allowing for a comparative analysis with known reference compounds.
Ligand Discrimination Paradigms with Reference Compounds (e.g., CL218872, Chlordiazepoxide)
In studies investigating discriminative stimulus properties, rats were trained to differentiate between the effects of reference compounds, such as CL218872 (5 mg/kg, oral administration) or chlordiazepoxide (5 mg/kg, oral administration), and a vehicle in a two-lever discrimination task. wikipedia.org The discriminative cues established by these two reference benzodiazepine (B76468) receptor agonists generalized to a range of other benzodiazepine receptor agonists and partial agonists. wikipedia.org
Notably, this compound exhibited differential potency in substituting for these cues. It was found to be less potent in substituting for the CL218872 cue compared to the chlordiazepoxide cue. wikipedia.orgcenmed.com This pattern was also observed with other compounds, including nitrazepam, diazepam, and RU32698. wikipedia.org In contrast, zopiclone, RU31719, and RU43028 demonstrated similar potency in substituting for both the CL218872 and chlordiazepoxide cues. wikipedia.org Zolpidem and CL218872 itself were distinctly more potent in substituting for the CL218872 cue. wikipedia.org Chlordiazepoxide, when tested against the CL218872 cue, only partially substituted, even at doses that reduced response rates. wikipedia.org CGS9896 also showed partial substitution for both cues, though it was less effective with the CL218872 cue. wikipedia.org Further differentiation was observed with RU39419, which substituted for the chlordiazepoxide cue but antagonized the CL218872 cue, while CGS8216 and FG7142 antagonized both cues. wikipedia.org
The following table summarizes the substitution patterns of various compounds in ligand discrimination paradigms:
| Compound | Substitution for CL218872 Cue | Substitution for Chlordiazepoxide Cue |
| This compound | Less potent | More potent |
| Nitrazepam | Less potent | More potent |
| Diazepam | Less potent | More potent |
| RU32698 | Less potent | More potent |
| Zopiclone | Similar potency | Similar potency |
| RU31719 | Similar potency | Similar potency |
| RU43028 | Similar potency | Similar potency |
| Zolpidem | More potent | Less potent |
| CL218872 | More potent | Partial |
| Chlordiazepoxide | Partial | More potent |
| CGS9896 | Partial (less effective) | Partial |
| RU39419 | Antagonized | Substituted |
| CGS8216 | Antagonized | Antagonized |
| FG7142 | Antagonized | Antagonized |
Differentiation from Unwanted Central Nervous System Effects
The distinct discriminative stimulus profile of this compound, particularly its differential potency in substituting for the CL218872 and chlordiazepoxide cues, suggests a unique pattern of central nervous system (CNS) engagement compared to these reference compounds. This differentiation in stimulus properties indicates that this compound elicits a subjective state that is not identical to that produced by either CL218872 or chlordiazepoxide. Such a profile can be crucial in distinguishing the compound's specific pharmacological effects from the broader range of CNS effects, including those that might be considered unwanted, associated with other benzodiazepine receptor ligands.
Exploratory Research in Models of Neurological Disorders
This compound is actively utilized in the study of neurological disorders. wikidoc.org Research in this domain encompasses a wide array of conditions, including neurodevelopmental disorders such as schizophrenia, intellectual disability, autism spectrum disorder (ASD), and epilepsy, as well as neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). wikipedia.orgwikipedia.org
Investigative methodologies in this field are diverse, incorporating cell culture techniques, in vitro electrophysiological studies, immunohistochemical analyses, and neuroanatomical assessments. These methods are applied in both rodent brains and human induced pluripotent stem cell (iPSC)-derived neuronal cultures. wikipedia.org Key areas of focus include gaining insights into the molecular and mechanistic underpinnings of neurodevelopmental disorders, examining the effects of stress and emotional arousal on rodent brain activity, and exploring their implications for learning and memory, as well as investigating the structural and functional reorganization of excitatory and inhibitory neuronal networks in both healthy and diseased states. wikipedia.org
The GABAergic system, particularly the GABA(A) receptor, is a significant target in the pursuit of novel cognition enhancers. The alpha5 subunit of the GABA(A) receptor, which is predominantly localized in the hippocampus—a brain region critical for learning and memory—has garnered particular attention. cenmed.com While classical benzodiazepine agonists, such as diazepam, are known to induce amnesia, certain GABA(A) receptor inverse agonists (e.g., DMCM) have been shown to improve performance in animal models of learning and memory. However, non-selective ligands in this class may also induce adverse effects like anxiety and convulsions. cenmed.com More recently, the development of novel ligands demonstrating binding selectivity and high inverse agonism for the alpha5 GABA(A) receptor subtype has opened new avenues for research. cenmed.com Studies involving alpha5 knockout mice have demonstrated improved performance in tasks like the Morris Water Maze, and selective blockade of alpha5 subunit-containing GABA-A receptors has been shown to enhance learning and memory in rats. cenmed.com this compound, as a benzodiazepine receptor agonist, contributes to this broader research landscape by providing a tool to probe the complexities of GABAergic modulation in the context of neurological function and dysfunction.
Structure Activity Relationship Sar of Ru 32514 and Analogues
Elucidation of Structural Determinants for Benzodiazepine (B76468) Receptor Binding
RU-32514 functions as an agonist at the benzodiazepine receptor. The benzodiazepine binding site is an allosteric site located on the gamma-aminobutyric acid type A (GABAA) receptor complex, specifically at the interface between the alpha and gamma subunits. Research has identified key structural determinants within the GABAA receptor's gamma2L subunit that are critical for benzodiazepine binding and subsequent current enhancement. These include residues Y235, F236, and T237 within transmembrane domain 1 (M1), as well as S280, T281, and I282 in transmembrane domain 2 (M2) and the M2-M3 extracellular loop. Furthermore, the N-terminal residues of the gamma subunit are essential for benzodiazepine binding. These findings suggest a specific pocket of residues that facilitates the transduction of benzodiazepine binding into increased receptor gating.
Correlation of Molecular Structure with Observed Pharmacological Activity
The molecular structure of this compound and its analogues directly correlates with their observed pharmacological profiles. This compound is characterized as a weak partial agonist at benzodiazepine receptors. Both this compound and RU-32698 (Divaplon) exhibit pharmacological activity comparable to chlordiazepoxide in various experimental models. A notable characteristic of these compounds is their minimal or absent activity in tests designed to measure sedation or impairment of motor performance. This suggests a functional dissociation where anxiolytic and anticonvulsant effects can be achieved with reduced sedative properties.
Within the imidazopyrimidine series, a hierarchy of agonist efficacies has been observed, with RU33203 demonstrating the highest efficacy, followed by RU32698, RU33543, and then RU32514. Divaplon (RU-32698) itself acts as a GABA receptor agonist with an IC50 of 0.056 µM and displays non-sedating anxiolytic properties in animal models of anxiety. It also demonstrates broad anticonvulsant activity.
Synthetic Trajectories and Analog Development
The development of this compound and its analogues has involved strategic synthetic approaches, building upon established heterocyclic scaffolds and exploring the impact of various substituent modifications.
Derivation from Precursor Imidazoquinoline Scaffolds (e.g., RU31719)
The discovery of this compound emerged from earlier investigations into imidazoquinoxaline derivatives. Initially, the imidazoquinoxaline ethyl ester RU32180 demonstrated affinity for benzodiazepine receptors, leading to the identification of several series of potent receptor ligands, including esters of imidazoquinolines. A key challenge with these ester compounds was their limited oral activity. This limitation was overcome with the development of the benzoyl imidazoquinoline RU31719, which exhibited nearly all the pharmacological properties of a classical benzodiazepine agonist but with reduced muscle relaxant activity. Subsequent structure-activity studies, building upon the insights gained from RU31719, led to the synthesis of the benzoyl imidazoquinazoline this compound. This trajectory highlights a direct evolutionary path from imidazoquinoline scaffolds to the imidazoquinazoline structure of this compound, driven by the need to optimize pharmacological profiles and pharmacokinetic properties such as oral bioavailability. Imidazoquinolines, including RU31719, have been explored as non-sedative anxiolytic agents.
Evolution within Imidazopyrimidine Series (e.g., RU32698)
This compound belongs to the imidazopyrimidine series of compounds, as does RU-32698 (Divaplon). The imidazopyrimidine scaffold is recognized as a versatile and important motif in drug discovery, often acting as a bioisostere for other biologically active structures like indoles and purine (B94841) bases. The co-occurrence of this compound and RU-32698 within this series, coupled with their similar pharmacological profiles (e.g., comparable activity to chlordiazepoxide and minimal sedative effects), underscores the importance of the imidazopyrimidine core for their benzodiazepine receptor agonist properties. RU-32698 is specifically characterized as a partial agonist within this series.
Impact of Substituent Modifications on Activity Profiles
The systematic modification of substituents on the core imidazopyrimidine scaffold significantly impacts the activity profiles of these compounds. General principles of SAR dictate that the nature, number, and position of substituent groups can profoundly influence a molecule's biological activity nih.gov. For imidazopyrimidines, such structural modifications are employed to optimize pharmacological effects, including receptor affinity, selectivity, and the balance between agonist and partial agonist properties.
The observed ranking of agonist efficacies among imidazopyrimidine analogues (RU33203 > RU32698 > RU33543 > RU32514) directly illustrates the profound impact of subtle structural differences on their pharmacological activity. Although specific substituent modifications for each compound are not detailed in the provided information, the varying efficacies within this series strongly imply that alterations to the imidazopyrimidine scaffold lead to distinct activity profiles. Furthermore, studies involving point mutations in the GABAA receptor, such as the g2F77I mutation, have shown that the extent of potency reduction for various benzodiazepine site ligands differs across structural classes, indicating that different ligand structures interact uniquely with the receptor's binding site.
Mechanistic Underpinnings of Ru 32514 Action at the Molecular and Cellular Level
Ligand-Receptor Binding Dynamics and Kinetics
RU-32514 functions as an agonist at benzodiazepine (B76468) receptors, which are crucial allosteric modulatory sites located on the gamma-aminobutyric acid type A (GABA-A) receptor complex. wikipedia.orgnih.govnih.gov The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, mediates inhibitory neurotransmission in the brain.
Research indicates that this compound exhibits weak agonist activity at benzodiazepine receptors when compared to other related compounds such as RU33203, RU32698, and RU33543. This "weak" agonism suggests a specific binding dynamic where this compound may induce a conformational change in the GABA-A receptor complex that is less pronounced or less efficacious in potentiating GABAergic transmission than that induced by full agonists. Ligand-receptor binding dynamics involve the continuous processes of association (binding) and dissociation, characterized by kinetic rate constants (kₐ for association and k𝒹 for dissociation) and ultimately determining the affinity (Kᴅ). While specific kinetic parameters (e.g., Kᴅ, Bmax values) for this compound's binding to benzodiazepine receptors are not extensively detailed in publicly available research, its classification as a weak agonist implies a lower efficacy in receptor activation compared to full agonists, which can be reflected in its binding characteristics and the downstream signaling intensity.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Class | Imidazoquinazoline derivative | Current time information in Los Angeles, CA, US. |
| CAS Number | 90807-98-0 | wikipedia.orgCurrent time information in Los Angeles, CA, US. |
| Molecular Formula | C₁₈H₁₇N₃O₂ | wikipedia.orgCurrent time information in Los Angeles, CA, US. |
| Molecular Weight | 307.35 | wikipedia.orgCurrent time information in Los Angeles, CA, US. |
| Receptor Target | Benzodiazepine receptor (allosteric site on GABA-A receptor) | wikipedia.orgnih.gov |
| Agonist Efficacy | Weak agonist (compared to RU33203, RU32698, RU33543) | |
| Observed Effect | Partially reverses stress-induced arousal in mice | wikipedia.orgnih.gov |
Intracellular Signaling Cascades Modulated by this compound
As a benzodiazepine receptor agonist, the primary intracellular signaling cascade modulated by this compound is directly linked to the function of the GABA-A receptor. When this compound binds to its allosteric site on the GABA-A receptor, it enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABA's action leads to an increased frequency of chloride ion channel opening. nih.govnih.gov
The influx of negatively charged chloride ions into the neuron results in hyperpolarization of the neuronal membrane, making the neuron less excitable and thus inhibiting neuronal activity. This inhibitory effect is the fundamental cellular mechanism underlying the observed pharmacological actions of this compound, such as the partial reversal of stress-induced arousal in mice. wikipedia.orgnih.govnih.gov While the direct downstream intracellular signaling cascades beyond chloride ion flux are not explicitly detailed for this compound in current research, the modulation of neuronal excitability by GABA-A receptor activation can indirectly influence various cellular processes and neuronal networks involved in stress responses and neurological functions. These broader effects would involve complex interactions within neuronal circuits rather than direct modulation of specific secondary messenger pathways by this compound itself.
Potential for Epigenetic Modulations in Research Contexts
Currently, there is no direct scientific literature or detailed research findings specifically linking this compound to epigenetic modulations. However, given its role in the study of neurological disorders and its observed effects on stress-induced arousal, the potential for investigating its indirect influence on epigenetic mechanisms in research contexts is a relevant area for future exploration.
Epigenetic modifications, including DNA methylation, histone modifications, and non-coding RNA regulation, play critical roles in gene expression and cellular function, and are increasingly recognized for their involvement in neurological disorders and responses to environmental stressors. Stress, for instance, can induce significant epigenetic changes that alter neuronal plasticity and contribute to the pathophysiology of various brain disorders. As this compound partially reverses stress-induced arousal, it is conceivable that its long-term or repeated administration in research models could indirectly influence gene expression patterns through mechanisms that might involve epigenetic pathways. For example, by modulating neuronal activity and reducing stress responses, this compound could potentially mitigate stress-induced epigenetic alterations, thereby contributing to its observed effects. Research in this area would involve examining global and gene-specific epigenetic marks (e.g., DNA methylation patterns, histone acetylation/methylation states) in brain regions relevant to stress and anxiety following this compound administration. Such studies could provide insights into how pharmacological interventions targeting neurotransmitter systems might indirectly impact epigenetic landscapes and cellular adaptability in the context of neurological research.
Methodological Frameworks in Ru 32514 Academic Research
In Vitro Receptor Binding and Functional Assays
Initial characterization of RU-32514 involves in vitro receptor binding assays to determine its affinity and selectivity for various receptor subtypes. These assays are fundamental in establishing the compound's primary mechanism of action. Standard techniques would include competitive binding studies using radiolabeled ligands to ascertain the binding affinity (Ki) of this compound at the benzodiazepine (B76468) binding site on the GABA-A receptor.
Functional assays are subsequently employed to characterize the nature of the interaction, determining whether this compound acts as a full agonist, partial agonist, or antagonist. These experiments are typically conducted in cell lines expressing specific GABA-A receptor subunit combinations. Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings, measure the potentiation of GABA-induced chloride currents in the presence of the compound. Such studies are crucial for quantifying the efficacy of this compound. While specific binding data for this compound is not widely published, it is described as a benzodiazepine receptor agonist adooq.comadooq.commedchemexpress.com.
In Vivo Behavioral Pharmacology Models and Paradigms
To understand the physiological and behavioral effects of this compound, researchers utilize various in vivo models in laboratory animals. These studies are designed to assess the compound's potential anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are characteristic of benzodiazepine receptor agonists.
One key paradigm is drug discrimination testing, which assesses the subjective effects of a compound. In such studies, animals are trained to recognize the effects of a known drug and then tested with the novel compound. Research indicates that this compound demonstrates only partial generalization to the stimulus cues of other benzodiazepine receptor ligands, suggesting it has weak agonist activity in this context researchgate.net. Anticonvulsant activity is another important in vivo measure, often evaluated by the ability of a compound to protect against chemically or electrically induced seizures. Studies have explored the potential for anticonvulsant tolerance development with various benzodiazepine receptor ligands researchgate.net.
Advanced Neurochemical and Electrophysiological Techniques
Further investigation into the neuropharmacological effects of this compound would involve advanced neurochemical and electrophysiological techniques. In vivo microdialysis in conscious animals could be used to measure the compound's effect on neurotransmitter levels, particularly GABA and glutamate, in specific brain regions associated with anxiety and sedation, such as the amygdala and hippocampus.
In vitro electrophysiology on brain slices allows for a more detailed analysis of how this compound modulates synaptic transmission and neuronal excitability. Techniques like whole-cell patch-clamp recordings can reveal effects on both synaptic (phasic) and extrasynaptic (tonic) GABA-A receptors, providing a deeper understanding of its modulatory effects on neural circuits.
Computational Chemistry and Cheminformatics Approaches for SAR Analysis
Structure-activity relationship (SAR) analysis for a compound series that includes this compound is critical for optimizing its pharmacological properties. Computational chemistry and cheminformatics are powerful tools in this process. Molecular modeling techniques, such as docking studies, can be used to predict the binding mode of this compound at the benzodiazepine binding site of the GABA-A receptor. These models help to rationalize the observed binding affinity and functional activity based on its chemical structure.
Quantitative structure-activity relationship (QSAR) studies can be performed on a series of related compounds to develop mathematical models that correlate chemical structures with biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of new compounds with improved potency, selectivity, or pharmacokinetic profiles.
Future Perspectives and Unaddressed Research Questions for Ru 32514
Q & A
Basic Research Questions
Q. What are the foundational methodologies for characterizing the structural and physicochemical properties of RU-32514?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) for structural elucidation, chromatographic methods (HPLC, GC) for purity assessment, and thermal analysis (DSC, TGA) to determine stability under varying conditions. Cross-validate results with X-ray crystallography for absolute configuration confirmation .
Q. How can researchers optimize synthetic pathways for this compound to improve yield and reproducibility?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use kinetic studies to identify rate-limiting steps and orthogonal purification methods (e.g., recrystallization vs. column chromatography) to isolate high-purity batches. Document protocols rigorously to ensure reproducibility .
Q. What protocols are recommended for assessing the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A) under controlled humidity, temperature, and light exposure. Monitor degradation products via mass spectrometry and correlate findings with computational models (e.g., Arrhenius equation) to predict shelf life. Include negative controls to distinguish intrinsic instability from environmental effects .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the mechanistic interactions of this compound with biological targets?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with in silico docking simulations (using tools like AutoDock or Schrödinger) to map binding affinities and allosteric sites. Validate hypotheses with mutagenesis studies or isotopic labeling to track molecular interactions. Ensure blinding and randomization to minimize bias .
Q. What analytical frameworks are effective for resolving contradictions in this compound’s pharmacological data across studies?
- Methodological Answer : Apply meta-analysis to aggregate datasets, identifying outliers via statistical tests (e.g., Grubbs’ test). Investigate confounding variables like assay sensitivity (e.g., EC50 variability) or batch-to-batch compound variability. Replicate critical experiments in independent labs to isolate methodological vs. biological discrepancies .
Q. How can computational modeling be integrated with experimental data to predict this compound’s pharmacokinetic profile?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) parameterized with in vitro ADME data (e.g., Caco-2 permeability, microsomal stability). Validate predictions with in vivo rodent studies, adjusting for species-specific metabolic differences. Cross-reference with QSAR models to refine solubility and bioavailability estimates .
Data Management and Ethical Considerations
Q. What best practices ensure robust archival and sharing of this compound research data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or ICPSR. Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions, and employ version control systems (e.g., Git) for transparency. Address ethical compliance via institutional review boards for studies involving animal/human subjects .
Q. How can researchers balance innovation with ethical constraints when exploring novel applications of this compound?
- Methodological Answer : Conduct risk-benefit analyses during hypothesis formulation, prioritizing studies that address unmet medical needs. Engage ethicists early in project design to evaluate dual-use risks (e.g., unintended toxicity). Publish negative results to prevent redundant experimentation and uphold reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
